molecular formula C11H20N2O3S B8697704 2-(2-(Dimethylamino)-2-oxoethyl)-2,5,5-trimethyl-4-thiazolidinecarboxylic acid CAS No. 85486-53-9

2-(2-(Dimethylamino)-2-oxoethyl)-2,5,5-trimethyl-4-thiazolidinecarboxylic acid

Cat. No. B8697704
M. Wt: 260.36 g/mol
InChI Key: YOEWXEPGJITUFZ-UHFFFAOYSA-N
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Patent
US04398026

Procedure details

A suspension of 2.00 g (13.4 mmoles) of D-penicillamine and 1.73 g (13.4 mmoles) of N,N-dimethylacetoacetamide in 15 ml of dry benzene, and 0.6 g of anhydrous magnesium sulfate was refluxed for 3.5 hours under a stream of argon. The reaction mixture became clear and then the solvent was distilled off. The resulting residue was dissolved in hot methyl alcohol. Insolubles were removed by filtration and the solvent was again distilled off. The residue was crystallized from chloroform and further recrystallized from ethyl alcohol-ether to give 2.3 g of 4-carboxy-2,5,5-trimethylthiazolidine-2-N,N-dimethylacetamide as colorless prisms.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.73 g
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C@@H:2]([C:7]([OH:9])=[O:8])[C:3]([SH:6])([CH3:5])[CH3:4].[CH3:10][N:11]([CH3:18])[C:12](=[O:17])[CH2:13][C:14]([CH3:16])=O.S([O-])([O-])(=O)=O.[Mg+2]>C1C=CC=CC=1>[CH3:4][C:3]1([CH3:5])[S:6][C:14]([CH2:13][C:12]([N:11]([CH3:18])[CH3:10])=[O:17])([CH3:16])[NH:1][CH:2]1[C:7]([OH:9])=[O:8] |f:2.3|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
N[C@H](C(C)(C)S)C(=O)O
Name
Quantity
1.73 g
Type
reactant
Smiles
CN(C(CC(=O)C)=O)C
Name
Quantity
0.6 g
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Mg+2]
Name
Quantity
15 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 3.5 hours under a stream of argon
Duration
3.5 h
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off
DISSOLUTION
Type
DISSOLUTION
Details
The resulting residue was dissolved in hot methyl alcohol
CUSTOM
Type
CUSTOM
Details
Insolubles were removed by filtration
DISTILLATION
Type
DISTILLATION
Details
the solvent was again distilled off
CUSTOM
Type
CUSTOM
Details
The residue was crystallized from chloroform
CUSTOM
Type
CUSTOM
Details
further recrystallized from ethyl alcohol-ether

Outcomes

Product
Name
Type
product
Smiles
CC1(C(NC(S1)(C)CC(=O)N(C)C)C(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.3 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 65.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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